molecular formula C21H17NO B1586018 (4-Bromophenyl)diphenylphosphine oxide CAS No. 5525-40-6

(4-Bromophenyl)diphenylphosphine oxide

Cat. No. B1586018
CAS RN: 5525-40-6
M. Wt: 299.4 g/mol
InChI Key: PHBAXBAJPLNXRV-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)diphenylphosphine oxide” is an organic compound with the CAS Number: 5525-40-6 . It has a molecular weight of 357.19 . The compound is solid at 20°C .


Physical And Chemical Properties Analysis

“(4-Bromophenyl)diphenylphosphine oxide” appears as a white to almost white powder or crystal . It has a melting point ranging from 153.0 to 157.0 °C .

Safety and Hazards

“(4-Bromophenyl)diphenylphosphine oxide” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or if skin irritation occurs .

Mechanism of Action

Target of Action

It is known that phosphine oxides, such as (4-bromophenyl)diphenylphosphine oxide, are often used as ligands in transition metal catalysis . This suggests that the compound may interact with various transition metals in its role as a ligand.

Mode of Action

It has been reported that diphenylphosphine oxide groups can be incorporated into a multi-resonance core to develop a thermally activated delayed fluorescence emitter . This indicates that (4-Bromophenyl)diphenylphosphine oxide may interact with its targets by participating in resonance structures and contributing to fluorescence emission.

Biochemical Pathways

Given its potential role in transition metal catalysis , it may be involved in various biochemical reactions catalyzed by these metals.

Result of Action

It has been reported that a compound incorporating a diphenylphosphine oxide group achieved pure green emission and a nonplanar structure . This suggests that (4-Bromophenyl)diphenylphosphine oxide may contribute to these properties when incorporated into similar compounds.

properties

IUPAC Name

1-bromo-4-diphenylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBTUUJXASDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5525-40-6
Record name (4-Bromophenyl)diphenylphosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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